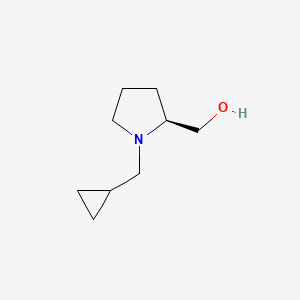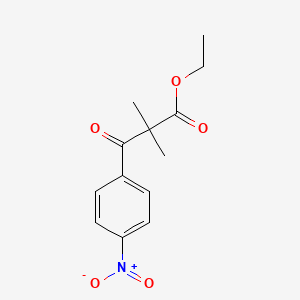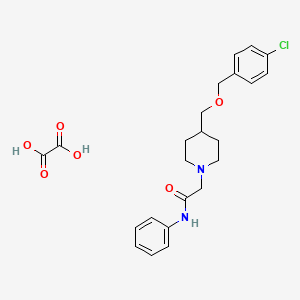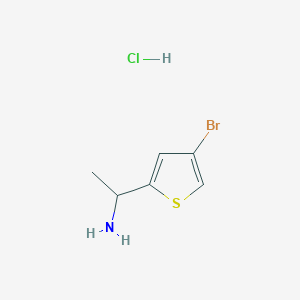
1-(4-Bromothiophen-2-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromothiophen-2-yl)ethanamine hydrochloride is a chemical compound with the CAS Number: 2244906-14-5 . It has a molecular weight of 242.57 . The IUPAC name for this compound is 1-(4-bromothiophen-2-yl)ethan-1-amine hydrochloride . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8BrNS.ClH/c1-4(8)6-2-5(7)3-9-6;/h2-4H,8H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Metabolite Identification
The compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, undergoes metabolism in rats, producing various metabolites including derivatives of 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride. This metabolism involves pathways leading to aldehyde metabolites, alcohol, carboxylic acid metabolites, and subsequent acetylation of amino groups (Kanamori et al., 2002).
Synthesis and Antiamoebic Activity
Chalcones with N-substituted ethanamine were synthesized and evaluated for their antiamoebic activity against Entamoeba histolytica. The compounds demonstrated better activity compared to the standard drug metronidazole, indicating potential medicinal applications (Zaidi et al., 2015).
Organic Chemistry Education
This compound was used in an undergraduate organic chemistry experiment, demonstrating its utility in enhancing student engagement in scientific research and experimental skills (Min, 2015).
Reversible Monoamine Oxidase Inhibitors
A series of compounds including 1-(5-bromothiophen-2-yl)ethanamine derivatives were synthesized and tested for their inhibitory activity toward human monoamine oxidase (hMAO), indicating their potential as reversible MAO-B inhibitors. This suggests possible therapeutic applications in treating neurological disorders (Mathew et al., 2016).
DNA Binding and Cytotoxicity Studies
Cu(II) complexes of this compound and other ligands were synthesized and characterized, revealing their ability to bind to DNA and their nuclease activity. These complexes showed low toxicity for different cancer cell lines, indicating potential applications in cancer treatment (Kumar et al., 2012).
Safety and Hazards
The safety information available indicates that this compound is dangerous . The hazard statement is H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Mechanism of Action
Target of Action
The primary targets of the compound 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Properties
IUPAC Name |
1-(4-bromothiophen-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.ClH/c1-4(8)6-2-5(7)3-9-6;/h2-4H,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYVFPGCSXCBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CS1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2572387.png)

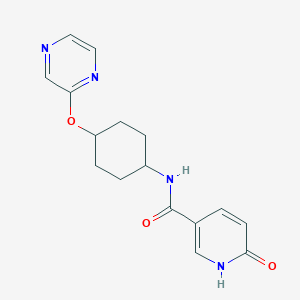
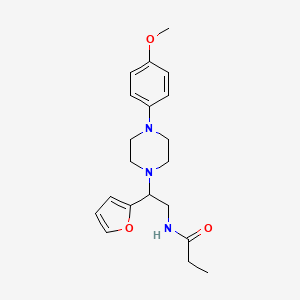
![1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2572393.png)
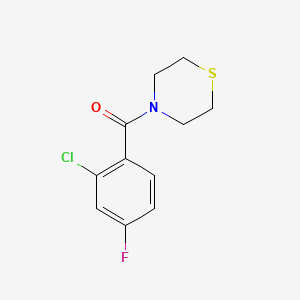
![N-(benzyloxy)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2572399.png)
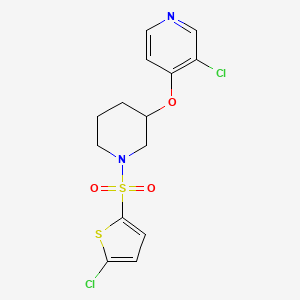


![Benzo[b]thiophene-2-sulfonamide, 5-chloro-](/img/structure/B2572405.png)
